molecular formula C53H77N9O17 B1215864 oscillapeptin G CAS No. 172548-91-3

oscillapeptin G

Cat. No.: B1215864
CAS No.: 172548-91-3
M. Wt: 1112.2 g/mol
InChI Key: QLOMTVNWPCVFDT-KVYWPBGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oscillapeptin G is a cyclic peptide isolated from the freshwater toxic cyanobacterium Oscillatoria agardhii. It is known for its potent tyrosinase inhibitory activity, which makes it a valuable compound in various scientific and industrial applications .

Preparation Methods

Oscillapeptin G is produced by nonribosomal peptide synthetases (NRPS) in cyanobacteria. The synthesis involves the assembly of amino acids into a peptide chain, followed by cyclization and modification. The genes flanking the precursor genes encode putative modifying enzymes that facilitate these processes . Industrial production methods typically involve the cultivation of Oscillatoria agardhii under controlled conditions to maximize the yield of this compound .

Chemical Reactions Analysis

Oscillapeptin G undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the compound.

    Reduction: Reduction reactions can alter the peptide bonds and other functional groups.

    Substitution: Substitution reactions can replace specific functional groups with others, potentially altering the compound’s activity.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Oscillapeptin G has several scientific research applications:

Mechanism of Action

Oscillapeptin G exerts its effects primarily through the inhibition of tyrosinase, an enzyme involved in melanin biosynthesis. By binding to the active site of tyrosinase, this compound prevents the enzyme from catalyzing the oxidation of tyrosine to melanin. This inhibition reduces melanin production, leading to skin-whitening effects .

Comparison with Similar Compounds

Oscillapeptin G is similar to other cyanobacterial peptides such as micropeptins, cyanopeptolins, and aeruginosins. These compounds also exhibit enzyme inhibitory activities, but this compound is unique in its specific inhibition of tyrosinase. Other similar compounds include:

This compound stands out due to its potent and specific tyrosinase inhibitory activity, making it a valuable compound for cosmetic and medical applications.

Properties

CAS No.

172548-91-3

Molecular Formula

C53H77N9O17

Molecular Weight

1112.2 g/mol

IUPAC Name

N-[(2S,5S,8S,11R,12S,15S,18R,21R)-8-[(2R)-butan-2-yl]-21-hydroxy-2-[(1R)-1-hydroxyethyl]-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-2-[[(2S)-2-[[(2R)-2,3-dihydroxypropanoyl]amino]-4-(4-hydroxyphenyl)butanoyl]amino]pentanediamide

InChI

InChI=1S/C53H77N9O17/c1-8-27(4)42-53(78)79-29(6)43(60-46(71)35(19-21-40(54)68)55-45(70)34(56-49(74)39(67)25-63)18-13-30-9-14-32(65)15-10-30)50(75)58-37(23-26(2)3)47(72)57-36-20-22-41(69)62(51(36)76)44(28(5)64)52(77)61(7)38(48(73)59-42)24-31-11-16-33(66)17-12-31/h9-12,14-17,26-29,34-39,41-44,63-67,69H,8,13,18-25H2,1-7H3,(H2,54,68)(H,55,70)(H,56,74)(H,57,72)(H,58,75)(H,59,73)(H,60,71)/t27-,28-,29-,34+,35?,36-,37+,38+,39-,41-,42+,43+,44+/m1/s1

InChI Key

QLOMTVNWPCVFDT-KVYWPBGVSA-N

Isomeric SMILES

CC[C@@H](C)[C@H]1C(=O)O[C@@H]([C@@H](C(=O)N[C@H](C(=O)N[C@@H]2CC[C@H](N(C2=O)[C@H](C(=O)N([C@H](C(=O)N1)CC3=CC=C(C=C3)O)C)[C@@H](C)O)O)CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)[C@H](CCC4=CC=C(C=C4)O)NC(=O)[C@@H](CO)O)C

SMILES

CCC(C)C1C(=O)OC(C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)N1)CC3=CC=C(C=C3)O)C)C(C)O)O)CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC4=CC=C(C=C4)O)NC(=O)C(CO)O)C

Canonical SMILES

CCC(C)C1C(=O)OC(C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)N1)CC3=CC=C(C=C3)O)C)C(C)O)O)CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC4=CC=C(C=C4)O)NC(=O)C(CO)O)C

Synonyms

oscillapeptin G

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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